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(6-Chloro-3-fluoropyridin-2-YL)methanamine

Cat. No.: B7966904
M. Wt: 160.58 g/mol
InChI Key: VAZMJARKOKURCR-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridine scaffolds are of paramount importance in the synthesis of a wide range of functional molecules, including pharmaceuticals, agrochemicals, and materials. The presence of halogen atoms on the pyridine ring profoundly influences the molecule's physicochemical properties. For instance, the introduction of chlorine and fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. researchgate.netscilit.com This is a critical consideration in drug design, where optimizing these properties is a key challenge. chemenu.com

The strategic placement of halogens can also direct further chemical transformations. The pyridine ring, being electron-deficient, can be challenging to functionalize, but halogen substituents provide reactive handles for various cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing for the construction of diverse molecular libraries. More than 250 FDA-approved drugs contain chlorine, and the inclusion of halogens in drug candidates is a growing trend in medicinal chemistry. nih.gov

Overview of Pyridylmethanamine Building Blocks in Chemical Design

The pyridylmethanamine moiety is a "privileged" structure in medicinal chemistry. chemicalbook.com This structural motif is present in numerous natural products, including vitamins like niacin and pyridoxine, as well as in a significant number of FDA-approved drugs. nih.govchemenu.com Pyridine rings are the second most common nitrogen-containing heterocycle found in approved pharmaceuticals. nih.gov The basic nitrogen of the pyridine ring can improve the water solubility of a drug molecule, a desirable feature for bioavailability. chemenu.com

The methanamine (-CH₂NH₂) linker provides a flexible point of attachment for other molecular fragments and can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. The combination of the rigid, aromatic pyridine core and the flexible aminomethyl side chain allows for precise three-dimensional orientation of substituents, which is critical for achieving high-affinity and selective binding.

Research Trajectory and Importance of (6-Chloro-3-fluoropyridin-2-YL)methanamine

While specific, in-depth research publications focusing exclusively on this compound are not abundant in publicly accessible literature, its importance can be inferred from the extensive research on its constituent parts and closely related analogs. The compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, compounds containing a (3-fluoropyridin-2-yl)methyl moiety have been investigated as potent antagonists for the TRPM8 receptor, a target for migraine treatments. nih.gov

The synthesis of related chloropyridinyl-methanamine compounds is well-documented in patent literature, often highlighting their utility as intermediates for agricultural and pharmaceutical products. researchgate.netgoogle.com For example, the related compound (6-Chloropyridin-3-yl)methanamine is a known intermediate. chemscene.comguidechem.com The general synthetic routes to such compounds often involve the reduction of a corresponding cyanopyridine or the amination of a pyridylmethanol derivative. A plausible synthetic pathway to this compound would likely start from (6-Chloro-3-fluoropyridin-2-yl)methanol (B591776). chemscene.com

The specific combination of a chlorine atom at the 6-position and a fluorine atom at the 3-position is strategic. The 6-chloro substituent is known in some scaffolds to enhance affinity for certain biological targets, such as the D1 dopamine (B1211576) receptor. nih.gov The 3-fluoro substituent can modulate the basicity of the pyridine nitrogen and introduce specific electronic properties that can be beneficial for target engagement. The research trajectory for this compound is therefore tied to its application as a specialized building block for creating novel compounds with potentially enhanced biological activity and optimized pharmacokinetic profiles for use in areas such as oncology and neuroscience. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClFN2 B7966904 (6-Chloro-3-fluoropyridin-2-YL)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-3-fluoropyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZMJARKOKURCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 3 Fluoropyridin 2 Yl Methanamine

Direct Synthetic Routes to (6-Chloro-3-fluoropyridin-2-YL)methanamine

Direct routes focus on introducing the aminomethyl group in a single conceptual step onto a pre-existing halogenated pyridine (B92270) core or by direct conversion of a closely related functional group at the 2-position.

Aminomethylation of Halogenated Pyridine Precursors

The direct aminomethylation of a 2,6-dichloro-3-fluoropyridine (B1317255) precursor is a theoretically possible but challenging route. This transformation, a type of Mannich reaction, would involve reacting the halogenated pyridine with formaldehyde (B43269) and ammonia (B1221849) or an amine. However, the electron-deficient nature of the pyridine ring, exacerbated by the presence of two chlorine atoms and a fluorine atom, generally disfavors electrophilic substitution reactions that are mechanistically related to aminomethylation. The high temperatures and harsh conditions often required can lead to side reactions, including nucleophilic substitution of the halogen atoms.

Derivatization from Halogenated Picolinic Acid and Aldehyde Analogues

A more practical and widely employed strategy involves the derivatization of functional groups already present at the 2-position of the 6-chloro-3-fluoropyridine ring, such as a carboxylic acid or an aldehyde.

The synthesis can commence from 6-chloro-3-fluoro-2-picoline, which is oxidized to form 6-chloro-3-fluoro-2-picolinic acid. google.com A patented process describes this oxidation using potassium dichromate as the oxidant in the presence of a sodium tungstate (B81510) and crown ether catalyst system. google.com This picolinic acid derivative serves as a versatile intermediate. researchgate.netresearchgate.net It can be converted to the corresponding amide by reaction with ammonia, followed by reduction of the amide to the desired aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Alternatively, the aldehyde analogue, 6-chloro-3-fluoropyridine-2-carbaldehyde, is a key starting material. nih.gov This compound can be directly converted to this compound through processes like reductive amination.

Starting MaterialKey TransformationIntermediate/ProductReagents/Conditions
6-Chloro-3-fluoro-2-picolineOxidation6-Chloro-3-fluoro-2-picolinic acidK₂Cr₂O₇, Na₂WO₄·2H₂O, Crown Ether, H₂SO₄ google.com
6-Chloro-3-fluoro-2-picolinic acidAmidation followed by ReductionThis compound1. NH₃; 2. LiAlH₄ or BH₃
6-Chloro-3-fluoropyridine-2-carbaldehydeReductive AminationThis compoundNH₃, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)

Indirect Synthetic Approaches via Strategic Functionalization

Indirect methods involve a series of reactions where functional groups are strategically introduced and manipulated on the pyridine ring to construct the final aminomethyl moiety.

Reductive Amination Strategies for Pyridylmethanamine Formation

Reductive amination is a highly effective method for forming the target amine from its corresponding aldehyde. This process involves the reaction of 6-chloro-3-fluoropyridine-2-carbaldehyde nih.gov with ammonia to form an intermediate imine (a pyridylmethylideneamine), which is then reduced in situ to the final amine. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. A patent for the synthesis of the structurally similar 6-chloro-3-pyridylmethylamine describes the reduction of a 6-chloro-3-pyridylmethylideneamine using hydrogen gas in the presence of a platinum catalyst, achieving high yields. google.com This method is directly applicable to the fluorinated analogue. The reaction is typically performed at temperatures ranging from 0-100°C and pressures from 1-50 atm. google.com

Nucleophilic Substitution Reactions on Pyridine Chloromethyl Derivatives

This approach builds the target molecule by first establishing a reactive leaving group on the methyl group at the 2-position, followed by its displacement with an amine. The synthesis would begin with (6-chloro-3-fluoropyridin-2-yl)methanol (B591776) chemscene.com, which can be synthesized from the corresponding aldehyde via reduction. The methanol (B129727) derivative is then converted to 2-(chloromethyl)-6-chloro-3-fluoropyridine using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride.

The final step is a nucleophilic substitution reaction where the newly introduced chlorine on the methyl group is displaced by an amine source. Reagents like ammonia, or a protected form such as potassium phthalimide (B116566) (in a Gabriel synthesis), can be used as the nucleophile. This reaction is generally more facile than substitution on the pyridine ring itself. The general principles of nucleophilic substitution are well-established for various chloropyridine derivatives. nih.govresearchgate.net

Electrophilic Substitution Processes on the Pyridine Ring

Employing electrophilic substitution to introduce the aminomethyl group or a precursor onto the 2-chloro-5-fluoropyridine (B44960) nbinno.combldpharm.com core is not a viable synthetic strategy. Pyridine is inherently electron-deficient, and this characteristic is significantly intensified by the presence of the electron-withdrawing chloro and fluoro substituents. ossila.com These deactivating groups make the ring highly resistant to attack by electrophiles. Furthermore, electrophilic substitution on pyridine rings, when it does occur, typically directs incoming groups to the 3- and 5-positions, not the 2-, 4-, or 6-positions which are more electron-deficient. Therefore, this method is unsuitable for the synthesis of this compound.

Organometallic Reagent-Mediated Syntheses (e.g., Pyridylmethylzinc Reagents)

The introduction of alkyl groups, such as the methanamine precursor at the C2 position of the pyridine ring, can be achieved through the use of organometallic reagents. While specific examples detailing the use of pyridylmethylzinc reagents for the direct synthesis of this compound are not prevalent in the reviewed literature, the general strategy of using organometallic compounds to functionalize pyridine rings is well-established.

A common approach involves the addition of Grignard reagents to pyridine N-oxides. This reaction typically proceeds by attacking the C2 position of the pyridine ring. For instance, the treatment of pyridine N-oxides with Grignard reagents in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org This methodology could theoretically be adapted for a precursor of this compound, where an appropriately substituted pyridine N-oxide is reacted with a suitable one-carbon organometallic nucleophile.

Another related method involves the use of in-situ generated titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation. organic-chemistry.org This allows for the introduction of complex alkyl groups onto the C2 position of pyridines. organic-chemistry.org These organometallic strategies highlight potential, albeit less direct, pathways for synthesizing the target compound's core structure.

Catalytic Systems in the Synthesis of this compound and Analogues

Catalytic systems, particularly those based on transition metals, are indispensable for the efficient and selective synthesis of functionalized pyridines like this compound. These methods offer mild reaction conditions and high functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki, Sonogashira)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing aryl amines from aryl halides. wikipedia.org Its development has provided a more versatile and milder alternative to older methods. wikipedia.org The reaction's scope has been expanded over the years through the development of various generations of catalyst systems, allowing for the coupling of a wide array of amines and aryl partners. wikipedia.org

In the context of synthesizing analogues of this compound, this reaction is highly relevant for introducing amine functionalities onto a pyridine or related heterocyclic core. For example, palladium-catalyzed amination has been successfully used to couple primary aromatic amines with 2-chlorothienopyridone, a pyridine analogue. researchgate.net Similarly, selective Buchwald-Hartwig amination has been optimized for the synthesis of 6-heterocyclic substituted 2-aminoquinolines, demonstrating the ability to selectively react with an aryl bromide in the presence of a heteroaryl chloride. nih.gov This selectivity is crucial when working with di-halogenated precursors. The use of lithium bis(trimethylsilyl)amide as an ammonia equivalent in Buchwald-Hartwig reactions also provides a route to primary arylamines. nih.govorganic-chemistry.org

Interactive Data Table: Buchwald-Hartwig Amination Ligand Development

Ligand GenerationCommon LigandsKey FeaturesApplicable Substrates
First GenerationP(o-tolyl)3First reliable catalysts for some aryl bromides.Limited to secondary amines and activated aryl halides.
Bidentate PhosphinesBINAP, DPPFHigher rates and yields; extended to primary amines. wikipedia.orgAryl iodides, bromides, and triflates. wikipedia.org
Sterically Hindered LigandsBrettPhos, XPhos, SPhosHigh activity, allows for coupling of aryl chlorides and hindered amines.Wide range of aryl/heteroaryl halides and amines. libretexts.orgnih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used for synthesizing biaryl compounds, conjugated alkenes, and styrenes due to the stability and low toxicity of the boron reagents. libretexts.orgresearchgate.net

This methodology is instrumental in building the carbon skeleton of complex molecules. For instance, the Suzuki coupling can be used to introduce aryl or other carbon-based substituents onto the pyridine ring of an analogue. Research has shown the successful Suzuki coupling of various chloropyridines with phenylboronic acids. researchgate.net Furthermore, general conditions have been developed for the cross-coupling of a wide variety of potassium heteroaryltrifluoroborates with aryl and heteroaryl halides, enabling the construction of complex heterobiaryls. nih.gov In a specific application, the Suzuki reaction was a key step in synthesizing pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues, where a furan-3-ylboronic acid was coupled to a heterocyclic core. semanticscholar.org

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is invaluable for creating conjugated enynes and arylalkynes under mild conditions. wikipedia.orglibretexts.org

For the synthesis of analogues, the Sonogashira reaction can be employed to introduce alkynyl groups onto the pyridine ring, which can then be further functionalized. While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have been developed to avoid the undesirable homocoupling of acetylenes. nih.gov The development of N-heterocyclic carbene (NHC) palladium complexes has also provided efficient catalysts for both copper-co-catalyzed and copper-free Sonogashira reactions. libretexts.org

Platinum-Catalyzed Reduction Methodologies

Platinum catalysts are highly effective for various reduction reactions, including the hydrogenation of nitrogen-containing heterocycles. The reduction of a nitrile or an imine precursor is a plausible final step in the synthesis of this compound.

A Japanese patent describes a method for producing 6-chloro-3-pyridylmethylamines from 6-chloro-3-pyridylmethylideneamines via a reduction reaction using hydrogen gas in the presence of a platinum catalyst. google.com This process is reported to give high yields with minimal by-products. google.com Platinum-oxide, often used as Adams' catalyst (platinum-oxide platinum black), is a well-known catalyst for the reduction of pyridine rings, typically after they have been activated as pyridinium (B92312) salts. acs.org Although hydrogenation of unprotected pyridines can be challenging due to catalyst poisoning by the nitrogen atom, platinum oxide is among the most commonly used heterogeneous catalysts for this transformation. rsc.org

However, it is important to note that under certain electrochemical conditions, protonated pyridine can be fully hydrogenated to piperidine (B6355638) on a platinum electrode. nih.gov Other studies on the electrochemical reduction of CO2 on platinum in the presence of protonated pyridine have shown that the process can be inhibited by the formation of a platinum-carbonyl (Pt-CO) film on the electrode surface. acs.orgnih.gov

Other Metal-Catalyzed Transformations

Beyond palladium and platinum, other transition metals have been shown to catalyze reactions relevant to the synthesis of pyridine-containing compounds.

Rhodium: Rhodium(III) oxide has been reported as a highly active catalyst for the hydrogenation of a wide range of unprotected pyridines under mild conditions, tolerating various functional groups. rsc.org

Nickel: Nickel-catalyzed versions of the Sonogashira coupling have been developed, allowing for the coupling of non-activated alkyl halides with alkynes without the need for palladium. wikipedia.org

Iron: An iron-mediated Sonogashira-type coupling of terminal alkynes and aryl iodides has been developed, offering a more earth-abundant metal catalyst for this transformation. nih.gov

Gold: Gold nanoparticles have been shown to act as a heterogeneous catalyst for Sonogashira couplings. wikipedia.org

These alternative metal-catalyzed systems provide additional tools for synthetic chemists, sometimes offering different reactivity profiles or more sustainable options compared to traditional palladium and platinum catalysts.

Chemical Reactivity and Transformational Chemistry of 6 Chloro 3 Fluoropyridin 2 Yl Methanamine

Reactivity of the Primary Aminomethyl Group

The primary aminomethyl group is a key functional handle for derivatization and for the construction of new heterocyclic rings. Its nucleophilic nature drives a variety of transformations, from simple modifications to complex cyclization cascades.

Amine-Based Derivatizations and Modifications

The primary amine of (6-Chloro-3-fluoropyridin-2-YL)methanamine readily undergoes standard amine derivatization reactions. These modifications are fundamental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Amide Formation: One of the most common transformations is the formation of amides through reaction with carboxylic acids or their derivatives. This reaction is typically facilitated by standard coupling reagents. While specific examples with this compound are prevalent in proprietary patent literature, the general transformation follows well-established protocols. For instance, coupling with a carboxylic acid can be achieved using phosphonium-based reagents, which generate reactive acyl-phosphonium species in situ. nih.gov Another common method involves the use of N-alkyl-2-halopyridinium salts, such as a modified Mukaiyama condensation reagent, to activate the carboxylic acid. nih.gov

Reductive Amination: The primary amine can be further functionalized through reductive amination. This process involves the reaction with an aldehyde or ketone to form an intermediate imine, which is then reduced to a secondary or tertiary amine. masterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

General Derivatization Reagents: A variety of reagents are available for the derivatization of primary amines, often to enhance their analytical detection or to introduce specific functionalities. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) react under mild conditions to form stable, highly fluorescent derivatives, which is useful in analytical and biological applications. researchgate.netnih.gov

Table 1: Common Derivatization Reactions of Primary Amines
Reaction TypeReagent ClassProductCommon Conditions
Amide Formation Carboxylic Acids + Coupling Agents (e.g., phosphonium (B103445) salts)N-Acyl derivativeRoom temperature, aprotic solvent. nih.gov
Reductive Amination Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN)N-Alkyl derivativeMild acidic or neutral pH, various solvents. masterorganicchemistry.com
Fluorescent Labeling Labeling Reagents (e.g., FMOC-Cl, NBD-F)Fluorescent adductMild basic conditions, often at room or slightly elevated temperature. researchgate.netnih.gov

Condensation and Cyclization Reactions to Form Heterocycles

A particularly powerful application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The aminomethyl group, often in concert with the adjacent pyridine (B92270) nitrogen, participates in cyclocondensation reactions to build complex polycyclic scaffolds.

Synthesis of Pyrazolo[1,5-a]pyrimidines: This amine is a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a class of compounds investigated as kinase inhibitors. In a documented example, this compound is reacted with an ethyl 2-cyano-3-ethoxyacrylate derivative in the presence of a base like triethylamine (B128534) in a solvent such as ethanol (B145695). The reaction proceeds through a cascade of conjugate addition, cyclization, and elimination of ethanol and water to furnish the pyrazolo[1,5-a]pyrimidine core.

Synthesis of Pteridines: In another notable transformation, this compound has been used to construct the pteridine (B1203161) ring system, which is another important pharmacophore. A patent describes the reaction of the amine with a substituted 2-chloropyrimidine-5-carbaldehyde. The reaction, carried out in a solvent like 1,4-dioxane (B91453) with a base such as N,N-diisopropylethylamine (DIPEA), involves an initial nucleophilic aromatic substitution of the chlorine on the pyrimidine (B1678525) ring, followed by intramolecular cyclization and subsequent aromatization to yield the 2-((6-chloro-3-fluoropyridin-2-yl)methyl)pteridin-7(8H)-one scaffold.

Synthesis of Imidazolidines: The reactivity of the aminomethyl group is also demonstrated in the formation of five-membered heterocyclic rings. A crystal structure has been reported for ethyl 2-{3-[(6-chloro-pyridin-3-yl)methyl]-2-(nitro-imino)-imidazolidin-1-yl}acetate, showcasing the amine's ability to act as a nucleophile in the construction of an imidazolidine (B613845) ring. nih.gov

Table 2: Heterocycle Synthesis from this compound
Target HeterocycleReaction PartnerKey Conditions
Pyrazolo[1,5-a]pyrimidine Ethyl 2-cyano-3-ethoxyacrylate derivativeBase (e.g., Et₃N), Ethanol
Pteridine 2-Chloropyrimidine-5-carbaldehyde derivativeBase (e.g., DIPEA), 1,4-Dioxane
Imidazolidine Imidazolidine precursorNot specified in detail nih.gov

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The pyridine ring is substituted with both chlorine at the 6-position and fluorine at the 3-position. This di-halogenation pattern presents opportunities for selective functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the halogens renders the ring electron-deficient and thus susceptible to nucleophilic attack. nih.gov

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SₙAr) is a primary pathway for modifying the pyridine ring. Generally, in SₙAr reactions on halogenated pyridines, the reactivity of the halogens as leaving groups follows the order F > Cl > Br > I, which is opposite to the trend in Sₙ2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine polarizing the C-F bond.

While specific studies detailing the selective substitution on this compound are not widely available in open literature, general principles of pyridine chemistry suggest that the chlorine at the 6-position, being para to the ring nitrogen, would be highly activated towards nucleophilic attack. The fluorine at the 3-position is less activated by the ring nitrogen. Therefore, selective substitution of the C6-chloro group with various nucleophiles (e.g., amines, alkoxides, thiols) is anticipated to be the preferred pathway under typical SₙAr conditions.

Selective Cross-Coupling Chemistry at Halogenated Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. rsc.orgnih.gov In molecules with multiple halogen atoms, selectivity can often be achieved based on the differential reactivity of the carbon-halogen bonds. For palladium-catalyzed cross-coupling reactions, the typical order of reactivity is I > Br > Cl >> F.

This reactivity trend is opposite to that of SₙAr. Consequently, for this compound, one would predict that the C-Cl bond at the 6-position would be significantly more reactive than the C-F bond at the 3-position in standard Suzuki, Stille, or similar cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 6-position while leaving the fluorine atom intact for potential subsequent transformations. For instance, a patent describes a Suzuki coupling on a complex pteridinone derivative, originally synthesized from this compound, where an aryl group is introduced at the 6-position, demonstrating the viability of this selective functionalization.

Table 3: Predicted Selectivity of Halogen Reactivity
Reaction TypeMore Reactive PositionLess Reactive PositionRationale
Nucleophilic Aromatic Substitution (SₙAr) C-6 (Chloro)C-3 (Fluorine)Position activated by ring nitrogen; F is generally a better leaving group in SₙAr, but position is key.
Palladium-Catalyzed Cross-Coupling C-6 (Chloro)C-3 (Fluorine)Based on C-X bond strength and reactivity in oxidative addition (C-Cl > C-F). nih.gov

Reactivity of the Pyridine Heterocyclic Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is located in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic π-system. semanticscholar.org Consequently, the nitrogen atom is basic and nucleophilic, exhibiting reactivity similar to that of a tertiary amine. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as peracids. nih.gov This transformation can significantly alter the reactivity of the pyridine ring. The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. It activates the C2 and C4 positions for both electrophilic and nucleophilic attack and can serve as a protecting group or a directing group in subsequent reactions. umich.eduresearchgate.netnih.gov For this compound, N-oxidation would further activate the C6 position towards nucleophilic attack.

N-Alkylation and Quaternization: The pyridine nitrogen can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. nih.gov This quaternization places a positive charge on the nitrogen atom, which dramatically increases the electron-deficiency of the pyridine ring and further enhances its susceptibility to nucleophilic attack, particularly at the C2 and C6 positions. The rate of quaternization is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing chloro and fluoro substituents on the target molecule would be expected to decrease the nucleophilicity of the pyridine nitrogen, making quaternization more challenging compared to unsubstituted pyridine.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

Direct experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not extensively documented in the reviewed literature. However, the regiochemical outcome of such reactions can be predicted by analyzing the electronic effects of the substituents on the pyridine ring.

The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing inductive effect of the nitrogen atom. uoanbar.edu.iqnumberanalytics.com This deactivation is further intensified under acidic conditions typical for EAS, as the nitrogen atom becomes protonated, creating a positively charged pyridinium ion which strongly repels incoming electrophiles. uoanbar.edu.iqyoutube.com Electrophilic attack on an unsubstituted pyridine ring, when forced under harsh conditions, occurs preferentially at the 3-position (meta-position). quora.comquora.com

In this compound, the ring is substituted with three groups: a chloro group at C6, a fluoro group at C3, and an aminomethyl group at C2. The available positions for substitution are C4 and C5.

Deactivating Effects: Both the chloro and fluoro substituents are strongly electron-withdrawing through their inductive effects (-I effect), further deactivating the ring towards electrophilic attack. The pyridine nitrogen itself is the most powerful deactivating influence.

Directing Effects:

Aminomethyl Group (-CH₂NH₂): This group is separated from the ring by a methylene (B1212753) spacer, so its electronic influence is primarily a weak deactivating inductive effect (-I effect). It does not participate in resonance with the ring and thus has a minimal directing role compared to the halogens.

Pyridine Nitrogen: Strongly directs incoming electrophiles to the meta-positions (C3 and C5).

Considering the combined influences, the pyridine ring is severely deactivated. Substitution at C4 is directed by the C3-fluoro group. Substitution at C5 is directed by the C6-chloro group and, more significantly, is a meta-position relative to the ring nitrogen. The resonance stabilization provided by the halogens and the inherent preference for meta-substitution relative to the ring nitrogen are competing factors. However, the deactivation by multiple electron-withdrawing groups makes any electrophilic substitution reaction extremely difficult to achieve.

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution This table is based on established principles of chemical reactivity, as direct experimental data for the target compound is limited.

Substituent Position Inductive Effect (-I) Resonance Effect (+R) Preferred Substitution Position(s)
Pyridine N 1 Strong N/A C3, C5
-CH₂NH₂ 2 Weak None Minimal Influence
-F 3 Strong Weak C2, C4
-Cl 6 Strong Weak C5

Given these competing factors, predicting a definitive outcome is challenging without experimental data. The C5 position benefits from the directing influence of the C6-chloro group and its meta-relationship to the deactivating pyridine nitrogen, potentially making it the more favored site of attack, should a reaction occur under sufficiently forcing conditions.

Complexation and Coordination Chemistry with Metal Centers

While specific studies detailing the coordination chemistry of this compound are sparse, its behavior as a ligand can be reliably inferred from the extensive research on 2-(aminomethyl)pyridine and its derivatives. researchgate.netpvpcollegepatoda.orgnsf.gov This class of compounds functions as effective bidentate ligands, coordinating to a metal center through both the pyridine ring nitrogen (N_py) and the nitrogen atom of the aminomethyl side chain (N_amino). This coordination forms a stable five-membered chelate ring, a thermodynamically favored arrangement in coordination chemistry.

The general coordination mode is as follows:

M + 2 (C₅H₃FClN-CH₂NH₂) → [M(C₅H₃FClN-CH₂NH₂)₂]²⁺

This compound is expected to form complexes with a wide range of transition metals, including but not limited to copper(II), iron(II), nickel(II), and palladium(II). researchgate.netnsf.gov The presence of the electron-withdrawing chloro and fluoro substituents on the pyridine ring is anticipated to decrease the basicity of the pyridine nitrogen. nih.govrsc.org This can influence the stability and the electronic properties of the resulting metal complexes compared to those formed with unsubstituted 2-(aminomethyl)pyridine.

Research on analogous ligands provides insight into the types of structures that can be formed. For instance, the reaction of 2-(aminomethyl)pyridine with copper(II) salts readily yields complexes like bis[2-(aminomethyl)pyridine-κ²N,N′]bis(thiocyanato-κN)copper(II), which features a distorted octahedral geometry around the central copper atom. researchgate.net Similarly, iron(II) complexes with related amino-pyridine ligands have been synthesized and shown to adopt dimeric structures with bridging chloride ions. nsf.gov

The stoichiometry of the resulting complexes is typically 1:2 (Metal:Ligand), leading to octahedral [M(L)₂X₂] or square planar [M(L)₂]²⁺ species, depending on the metal ion, its oxidation state, and the counter-ions present.

Table 2: Representative Metal Complexes with Analogous 2-(Aminomethyl)pyridine Ligands This table presents findings from related compounds to illustrate the expected coordination behavior of this compound.

Metal Ion Analogous Ligand Complex Formula Coordination Geometry Research Finding Citation
Copper(II) 2-(aminomethyl)pyridine [Cu(C₆H₈N₂)₂(NCS)₂] Distorted Octahedral Forms a stable complex with two bidentate ligands and two trans thiocyanate (B1210189) ligands. researchgate.net
Iron(II) N-((pyridin-2-yl)methyl)-2,6-dimethylaniline [Fe(L)Cl₂]₂ Distorted Tetrahedral (per Fe) Creates a dimeric structure with bridging chloride ligands. nsf.gov
Copper(II) 3-aminopyridine [Cu(C₅H₆N₂)₂(NCS)₂] 1D Polymeric Chain The ligand bridges metal centers to form a coordination polymer. nih.gov
Copper(II) Isonicotinamide [Cu(C₆H₆N₂O)₂(NO₃)₂] 1D Coordination Polymer Ligand coordinates in a monodentate fashion, with anions completing the coordination sphere. mdpi.com

The halogen substituents on this compound could also offer potential secondary interaction sites with the metal center or influence crystal packing through halogen bonding, although this would be secondary to the primary N,N'-chelation.

Role As a Building Block and Privileged Scaffold in Advanced Organic Synthesis

Design and Synthesis of Complex Organic Molecules

The term "privileged scaffold" is used to describe molecular frameworks that are able to bind to multiple biological targets. The substituted pyridine (B92270) ring is a common feature in many bioactive molecules. While the title compound possesses functionalities that could be exploited for further molecular elaboration, there is no specific information available that documents its use as a key building block in the design and synthesis of complex, biologically active organic molecules.

Incorporation into Supramolecular Structures and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the primary amine of (6-Chloro-3-fluoropyridin-2-YL)methanamine offer potential coordination sites for metal ions, suggesting its possible use in the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The formation of such structures through self-assembly processes is a vibrant area of research. For instance, studies have shown the formation of supramolecular assemblies from related amino-chloropyridine derivatives with organic acids. researchgate.netmdpi.com However, no specific studies were identified that report the incorporation of this compound into such higher-order structures.

Computational Chemistry and Theoretical Studies of 6 Chloro 3 Fluoropyridin 2 Yl Methanamine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are fundamental to understanding the intrinsic properties of molecules. DFT is widely used to predict molecular geometries, electronic properties, and spectroscopic features of pyridine (B92270) derivatives. bohrium.comnih.gov These calculations provide a theoretical framework that complements experimental findings, offering a molecule-level understanding of chemical structures and reactivity. researchgate.net

While specific studies on the reaction mechanism for (6-Chloro-3-fluoropyridin-2-YL)methanamine are not detailed in the provided literature, DFT is a standard method for such investigations in related heterocyclic systems. Theoretical chemists use DFT to map out the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For the synthesis of complex heterocyclic molecules like imidazo[1,2-b]pyridazine (B131497) derivatives, which share structural motifs with the title compound, computational studies can predict site- and regio-selectivities by correlating them with Frontier Molecular Orbital (FMO) interactions. researchgate.net By calculating the energy of the transition state, chemists can understand the kinetic barriers of a reaction, which is critical for elucidating the most likely reaction pathway among several possibilities.

A key application of quantum chemical calculations is the prediction of synthetic feasibility. By computing the energy barriers (activation energies) associated with different proposed synthetic routes, chemists can assess which pathways are energetically favorable and likely to be successful in the lab. For instance, in the synthesis of various pyridine derivatives, DFT calculations can help to rationalize the formation of specific products and guide the optimization of reaction conditions, such as temperature and catalyst choice. researchgate.net Although experimental validation is always necessary, these theoretical predictions can save significant time and resources by focusing laboratory efforts on the most promising synthetic strategies.

The electronic properties of a molecule are central to its reactivity and interactions. DFT calculations are routinely used to analyze the electronic structure of pyridine derivatives. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller energy gap generally suggests that a molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net Furthermore, Mulliken charge analysis distributes the total charge of the molecule among its constituent atoms, offering a quantitative measure of the charge at each atomic site. nih.gov

Studies on related molecules, such as Alpidem, a complex imidazopyridine, have used DFT with the B3LYP method to calculate these electronic properties, providing insights into stability and reactivity. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of a Related Pyridine Derivative (Alpidem) using DFT This table presents data for a related compound to illustrate the type of information generated in these studies.

Computational Method HOMO (eV) LUMO (eV) Energy Gap (eV)
B3LYP/6-311G(d,p) -6.04 -1.58 4.46
B3PW91/6-311G(d,p) -6.19 -1.77 4.42

Data sourced from a study on Alpidem. researchgate.net

The three-dimensional shape (conformation) of a molecule and its non-covalent interactions are critical for its biological activity and physical properties. Computational methods can determine the most stable conformation of a molecule by optimizing its geometry to find the lowest energy state. researchgate.net For flexible molecules like this compound, which has a rotatable aminomethyl group, conformational analysis can identify the preferred spatial arrangement of the atoms. nih.gov

DFT studies on similar molecules like 3-halopyridines have shown that while molecular parameters are only slightly influenced by solvent polarity, vibrational frequencies and other chemical properties can be seriously affected. researchgate.net The analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, is also crucial. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts within a crystal structure, providing insights into the packing of molecules. researchgate.net

Molecular Modeling Approaches in Chemical Design

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their properties. In the context of designing new chemicals, particularly for pharmaceutical applications, molecular modeling is indispensable. For pyridine derivatives, these approaches are used to establish a structure-activity relationship (SAR), where the chemical structure is correlated with its biological or chemical function. nih.gov

By calculating various molecular descriptors—such as topological polar surface area (TPSA), logarithm of the partition coefficient (LogP), and the number of hydrogen bond donors and acceptors—researchers can predict the behavior of a molecule in a biological system. chemscene.com For example, a study on the anxiolytic drug Alpidem, which has an imidazopyridine core, used molecular modeling to demonstrate that it possesses pharmacologically favorable properties, guiding further research into its potential as a repurposed drug for other conditions. nih.gov

In Silico Screening and Predictive Chemistry for Scaffold Optimization

In silico screening involves using computational methods to search large databases of chemical compounds to identify those that are most likely to have a desired biological activity. This approach is a cornerstone of modern drug discovery and can be applied to optimize a chemical scaffold like the substituted pyridine core of this compound.

One of the primary techniques is molecular docking, which predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov By calculating the binding energy, researchers can rank potential drug candidates and prioritize them for synthesis and experimental testing. nih.govresearchgate.net

Predictive chemistry also involves calculating a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are vital for assessing the drug-likeness of a compound early in the design process. For instance, in silico studies on the related molecule Alpidem calculated its ADME profile and bioavailability score to determine its suitability as a drug candidate. nih.gov This type of analysis helps to identify potential liabilities and allows for the structural modification of the scaffold to improve its pharmacokinetic profile.

Table 2: Sample Predicted ADME Properties for a Related Pyridine Derivative (Alpidem) This table illustrates the type of predictive data generated for related compounds to assess their drug-like properties.

Property Predicted Value Interpretation
GI Absorption High Likely to be well-absorbed from the gut
BBB Permeant Yes Can cross the blood-brain barrier
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this enzyme
hERG Blocker Low Low risk of cardiac toxicity

Data based on findings for Alpidem. nih.govresearchgate.net

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (6-Chloro-3-fluoropyridin-2-YL)methanamine by providing information about the chemical environment of hydrogen, carbon, and fluorine nuclei.

¹H NMR spectroscopy would be utilized to identify the number and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aminomethyl (-CH₂NH₂) protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts of the aromatic protons would be influenced by the positions of the chloro and fluoro substituents. Spin-spin coupling between the aromatic protons would provide information about their relative positions on the pyridine ring.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. A predicted spectrum would show six distinct signals corresponding to the six carbon atoms in this compound. The chemical shifts of the carbons in the pyridine ring are significantly affected by the electronegativity of the nitrogen atom and the halogen substituents.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance would be expected for the fluorine atom at the C3 position. The chemical shift and coupling constants (J-coupling) with neighboring protons and carbons would further confirm the substitution pattern on the pyridine ring.

NMR Data (Predicted)
Technique Expected Features
¹H NMRSignals for -CH₂NH₂ protons, two distinct aromatic proton signals with characteristic coupling.
¹³C NMRSix distinct carbon signals, with shifts influenced by N, Cl, and F substituents.
¹⁹F NMRA single resonance for the C3-fluorine atom, with coupling to adjacent ¹H and ¹³C nuclei.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra for this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key expected vibrational modes include:

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group.

C=C and C=N stretching vibrations within the pyridine ring, found in the 1400-1600 cm⁻¹ region.

C-F and C-Cl stretching vibrations, which are expected at lower wavenumbers and can confirm the presence of the halogen substituents.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight of approximately 160.58 g/mol . fishersci.com

The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns would likely involve the loss of the aminomethyl group, chlorine, or fluorine atoms, providing further structural confirmation.

Mass Spectrometry Data
Molecular Formula C₆H₆ClFN₂
Molecular Weight 160.58
Key Fragmentation Pathways (Predicted) Loss of -CH₂NH₂, -Cl, -F

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required. The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen. This technique offers an unambiguous confirmation of the molecular connectivity and conformation in the solid state. As of now, no public crystal structure data is available for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the substituted pyridine ring. The positions and intensities of these absorption maxima are sensitive to the nature and position of the substituents on the aromatic ring.

Electrochemistry and Redox Properties

The electrochemical behavior of this compound could be investigated using techniques such as cyclic voltammetry. The pyridine ring is known to undergo reduction, and the presence of electron-withdrawing groups like chlorine and fluorine would influence the reduction potential. The amine group could also be susceptible to oxidation. These studies would provide insights into the redox stability of the molecule and its potential to participate in electron transfer reactions, which is valuable information for its application in various fields of chemistry.

Process Development and Green Chemistry Considerations for 6 Chloro 3 Fluoropyridin 2 Yl Methanamine Production

Optimization of Reaction Conditions for Scalability

The transition of a chemical synthesis from a laboratory scale to industrial production is a complex undertaking that requires careful optimization of all reaction parameters. The primary goals are to maximize yield and throughput while ensuring process safety and product quality.

Key Parameters for Optimization:

Solvent Selection: The choice of solvent is critical. An ideal solvent would be effective for the reaction, non-toxic, recyclable, and have a low environmental impact.

Catalyst Screening: Catalytic processes are preferred over stoichiometric ones to minimize waste. A screening process would identify a catalyst that is highly active, selective, and has a long lifespan.

Temperature and Pressure Control: These parameters are fine-tuned to achieve the optimal balance between reaction rate, selectivity, and energy consumption.

Reagent Stoichiometry: The molar ratios of reactants are optimized to maximize the conversion of the limiting reagent and minimize the formation of byproducts.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion without unnecessary energy expenditure or the degradation of the product.

Hypothetical Optimization Table:

The following table illustrates the type of data that would be generated during such an optimization study. Please note this is a generalized example and does not represent actual data for the synthesis of (6-Chloro-3-fluoropyridin-2-YL)methanamine.

Experiment IDSolventCatalystTemperature (°C)Yield (%)Purity (%)
1ToluenePd(OAc)₂806590
2DMFPd(OAc)₂807288
3ToluenePdCl₂(PPh₃)₂1008595
42-MeTHFPdCl₂(PPh₃)₂1008896

Strategies for Waste Reduction and Environmental Impact Mitigation

Common Strategies:

Atom Economy: The synthesis route would be designed to incorporate the maximum number of atoms from the reactants into the final product, thus reducing waste.

Use of Greener Solvents: Traditional solvents like chlorinated hydrocarbons would ideally be replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Catalyst Recycling: Methods for the recovery and reuse of expensive and potentially toxic heavy metal catalysts would be developed.

Waste Stream Treatment: Any unavoidable waste streams would be treated to neutralize hazardous components before disposal. This could involve techniques like neutralization, oxidation, or biological treatment.

Energy Efficiency: The process would be designed to operate at the lowest possible temperature and pressure to reduce energy consumption.

Purity Enhancement and Isolation Techniques

The final stage of the production process involves the isolation and purification of the target compound to meet the stringent quality specifications required for its intended application.

Typical Purification Methods:

Crystallization: This is a common and effective method for purifying solid organic compounds. The choice of crystallization solvent is crucial for achieving high purity and yield.

Chromatography: For high-purity requirements, column chromatography may be employed. On a large scale, this could involve techniques like medium-pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography.

Extraction: Liquid-liquid extraction is often used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. For example, a patent for a related compound describes using chloroform (B151607) for extraction. google.com

Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

Illustrative Purity Enhancement Data:

The following table provides a hypothetical example of how purity might be improved through different techniques. This is a generalized representation and not specific to this compound.

Purification StepStarting Purity (%)Final Purity (%)Recovery (%)
Crude Product85--
Extraction859295
Crystallization9298.590
Recrystallization98.5>99.588

Future Research Directions for 6 Chloro 3 Fluoropyridin 2 Yl Methanamine

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to (6-Chloro-3-fluoropyridin-2-YL)methanamine and its analogs is a paramount goal for future research. Current synthetic methods often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future efforts should be directed towards the adoption of green chemistry principles to overcome these limitations. rasayanjournal.co.inresearchgate.netnih.gov

Key areas for exploration include:

Microwave-Assisted and Ultrasound-Enhanced Synthesis: These techniques have the potential to significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov Research should focus on adapting existing multi-step syntheses into one-pot microwave or ultrasound-assisted protocols.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials, thereby minimizing waste and improving atom economy. rasayanjournal.co.inrsc.org The design of novel MCRs for the direct synthesis of functionalized 2-aminopyridines, such as the title compound, would be a significant advancement. nih.gov

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and facile scalability. nih.gov Developing a flow-based synthesis for this compound could lead to a more efficient and safer manufacturing process.

Biocatalysis and Use of Green Solvents: The use of enzymes as catalysts and the replacement of volatile organic solvents with greener alternatives like water or bio-based solvents are central tenets of sustainable chemistry. rsc.orgnih.gov Future research could explore enzymatic routes for the synthesis of precursors or the final compound itself, as well as conducting reactions in environmentally friendly solvent systems.

Synthesis ApproachPotential AdvantagesRelevant Research Areas
Microwave-Assisted SynthesisReduced reaction times, higher yields, lower energy consumption. nih.govOne-pot synthesis of substituted pyridines.
Multicomponent ReactionsIncreased molecular complexity in a single step, improved atom economy. rasayanjournal.co.inrsc.orgDirect synthesis of functionalized 2-aminopyridines. nih.gov
Flow ChemistryEnhanced reaction control, improved safety, scalability. nih.govContinuous production of this compound.
Green ChemistryUse of biocatalysts, environmentally benign solvents, reduced waste. rsc.orgnih.govEnzymatic synthesis and reactions in aqueous media.

Advanced Functionalization Strategies for Diversified Derivatives

The strategic modification of the this compound scaffold is essential for creating diverse libraries of compounds for screening in various applications. Future research should focus on late-stage functionalization (LSF) and direct C-H activation techniques, which allow for the introduction of new functional groups onto the core structure with high selectivity and efficiency. cancer.govunimi.itnih.govacs.orgberkeley.edu

Promising functionalization strategies include:

Late-Stage C-H Functionalization: This powerful technique enables the direct modification of C-H bonds, which are ubiquitous in organic molecules, without the need for pre-functionalized starting materials. nih.govresearchgate.neteurekaselect.com Research should target the selective functionalization of the C-4 and C-5 positions of the pyridine (B92270) ring, which are often challenging to access through traditional methods. nih.govacs.org

Cross-Coupling Reactions: The chlorine atom at the C-6 position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. Future work could explore the use of novel catalysts and reaction conditions to expand the scope of these transformations and introduce a wide range of substituents.

Functionalization of the Methanamine Group: The primary amine group can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups. High-throughput synthesis and screening of such derivatives could rapidly identify compounds with desired biological activities or material properties.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C-3 position can potentially be displaced by various nucleophiles under specific conditions, although this is generally less facile than substitution at other positions. Investigating conditions that promote selective SNAr at the C-3 position would open up new avenues for derivatization. nih.govacs.orgberkeley.edu

Functionalization StrategyTarget PositionPotential Modifications
C-H FunctionalizationC-4, C-5Alkylation, arylation, halogenation. nih.govacs.org
Cross-CouplingC-6Introduction of aryl, alkyl, and amino groups.
Amine DerivatizationMethanamineAmides, sulfonamides, ureas.
Nucleophilic Aromatic SubstitutionC-3Introduction of O, N, and S-based nucleophiles. nih.govacs.orgberkeley.edu

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis and testing can significantly accelerate the discovery of novel molecules with optimized properties. tandfonline.comnih.govacs.orgmdpi.comnih.gov Future research on this compound and its derivatives should leverage this synergy for rational design.

Key areas for this integrated approach include:

In Silico Screening and Property Prediction: Computational tools can be used to predict the physicochemical properties, pharmacokinetic profiles, and potential biological activities of virtual libraries of derivatives before their synthesis. mdpi.com This allows for the prioritization of compounds that are most likely to succeed, saving time and resources.

Molecular Docking and Dynamics Simulations: For drug discovery applications, molecular docking can predict the binding modes of derivatives within the active site of a target protein. nih.govnih.gov Molecular dynamics simulations can then be used to assess the stability of these binding modes and to estimate binding free energies, providing valuable insights for lead optimization. nih.gov

Density Functional Theory (DFT) Calculations: DFT studies can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives. nih.govresearchgate.netacs.orgacs.org This information can be used to rationalize observed reaction outcomes and to guide the design of new synthetic routes and functionalization strategies. nih.govacs.orgacs.org For instance, DFT can help in understanding the regioselectivity of C-H functionalization reactions. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of derivatives with their measured biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. nih.govmdpi.com This can guide the design of more potent and selective molecules.

Computational MethodApplication in ResearchExpected Outcome
In Silico ScreeningPrediction of ADMET properties. mdpi.comPrioritization of synthetic targets.
Molecular DockingPrediction of protein-ligand interactions. nih.govnih.govIdentification of potential drug candidates.
DFT CalculationsUnderstanding reactivity and electronic structure. nih.govresearchgate.netacs.orgacs.orgRationalization of reaction outcomes and design of new reactions.
QSARCorrelating structure with biological activity. nih.govmdpi.comDesign of more potent and selective compounds.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a versatile scaffold for the development of innovative products in a sustainable and efficient manner.

Q & A

Q. What are the recommended synthetic routes for (6-chloro-3-fluoropyridin-2-yl)methanamine?

The compound can be synthesized via halogen exchange reactions using fluorinating agents (e.g., KF in DMSO) on 6-chloro-3-bromopyridin-2-yl precursors, followed by reductive amination or catalytic hydrogenation to introduce the methanamine group. Critical parameters include reaction temperature control (80–120°C) and solvent selection (e.g., DMSO for fluorination) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to achieve >95% purity .

Q. How can structural characterization of this compound be optimized?

Use a combination of 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substitution patterns on the pyridine ring. X-ray crystallography (employing SHELXL for refinement) resolves stereochemical ambiguities, particularly for the chloro-fluoro substitution. For non-crystalline samples, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight within 3 ppm error .

Q. What solvent systems are suitable for solubility testing?

Experimental solubility data for structurally similar fluoropyridines (e.g., 6-fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives) suggest polar aprotic solvents like DMSO (solubility >200 mg/mL at 25°C) are optimal. For aqueous compatibility, use ethanol-water mixtures (1:1 v/v) with pH adjustment (4–6) to stabilize the amine group .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural analysis?

For twinned crystals, employ the TwinRotMat algorithm in SHELXL to refine twin laws. Poor diffraction (<1.5 Å resolution) may require synchrotron radiation or cryocooling (100 K) to enhance data quality. Use the OLEX2 interface for real-time refinement adjustments and validation with the IUCr checkCIF tool .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies between experimental 19F^{19} \text{F} NMR shifts and DFT calculations (e.g., B3LYP/6-311+G(d,p)) often arise from solvent effects or conformational flexibility. Conduct variable-temperature NMR (VT-NMR) to assess dynamic processes. Cross-validate with IR spectroscopy for functional group confirmation (e.g., NH2_2 stretching at 3300–3500 cm1^{-1}) .

Q. What mechanisms underlie its potential bioactivity in medicinal chemistry?

The chloro-fluoro-pyridine scaffold enhances binding to hydrophobic pockets in enzymes (e.g., kinases), while the methanamine group facilitates hydrogen bonding. In vitro assays (IC50_{50} determination) paired with molecular docking (AutoDock Vina) can identify interactions with targets like cytochrome P450 isoforms. Compare with analogs (e.g., 6-methyl or 6-bromo derivatives) to establish structure-activity relationships (SAR) .

Q. What safety protocols are critical during handling?

Refer to SDS guidelines for amine-containing fluoropyridines: use fume hoods for synthesis, nitrile gloves (0.11 mm thickness), and emergency eyewash stations. Store under nitrogen at 2–8°C to prevent oxidation. LC-MS monitoring of degradation products (e.g., chloro-fluoro-pyridine oxides) is advised for stability studies .

Q. Which analytical methods best quantify impurities in batch samples?

UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) using a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% TFA in acetonitrile/water gradients resolves impurities <0.1%. For trace metal analysis (e.g., Pd residues from catalysis), ICP-MS with a detection limit of 0.01 ppb is recommended .

Q. How can SAR studies optimize its pharmacokinetic properties?

Modify the methanamine group to tertiary amines (e.g., N-methyl derivatives) to enhance blood-brain barrier penetration. Introduce electron-withdrawing groups (e.g., CF3_3) at the 3-position to improve metabolic stability. Validate via in vitro microsomal assays (human liver microsomes, t1/2_{1/2} >60 min) .

Q. What strategies improve yield in multi-step syntheses?

Use flow chemistry for fluorination steps (residence time 30–60 min, 100°C) to minimize decomposition. For reductive amination, employ H-Cube reactors with Pd/C cartridges under 20 bar H2_2. Monitor intermediates by inline FTIR to terminate reactions at >90% conversion .

Key Notes

  • For advanced SAR studies, integrate computational models (e.g., QSAR) with experimental IC50_{50} data to predict bioactivity .
  • Structural ambiguities require multi-technique validation (X-ray, NMR, HRMS) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.